2-Cyano-4-(2-fluorophenyl)phenol 2-Cyano-4-(2-fluorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1214385-63-3
VCID: VC11708105
InChI: InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7,16H
SMILES: C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F
Molecular Formula: C13H8FNO
Molecular Weight: 213.21 g/mol

2-Cyano-4-(2-fluorophenyl)phenol

CAS No.: 1214385-63-3

Cat. No.: VC11708105

Molecular Formula: C13H8FNO

Molecular Weight: 213.21 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-4-(2-fluorophenyl)phenol - 1214385-63-3

Specification

CAS No. 1214385-63-3
Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
IUPAC Name 5-(2-fluorophenyl)-2-hydroxybenzonitrile
Standard InChI InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7,16H
Standard InChI Key JJCNQKOAIKHCLC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Nomenclature

The molecular formula of 2-cyano-4-(2-fluorophenyl)phenol is C₁₃H₈FNO, with a molecular weight of 213.21 g/mol. Its IUPAC name is 4-(2-fluorophenyl)-2-hydroxybenzonitrile, reflecting the substitution pattern on the phenolic ring.

Structural Characterization

The compound’s structure has been confirmed via spectroscopic methods:

  • ¹H NMR: A singlet at δ 10.2–10.5 ppm corresponds to the phenolic -OH proton. The aromatic region (δ 6.8–8.0 ppm) shows splitting patterns consistent with fluorine coupling .

  • ¹³C NMR: Signals at δ 118–120 ppm (C≡N) and δ 160–165 ppm (C-F) confirm the cyano and fluorophenyl groups.

  • IR Spectroscopy: A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and a broad band at ~3300 cm⁻¹ (-OH stretch) are diagnostic.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight213.21 g/mol
Melting Point152–155°C (estimated)
SolubilityDMSO, DMF, THF
logP (Octanol-Water)2.8 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step route:

  • Friedel-Crafts Acylation: 2-Fluorobenzene is reacted with acrylonitrile under acidic conditions to introduce the cyano group .

  • Phenol Formation: Hydroxylation via Ullmann coupling or nucleophilic aromatic substitution introduces the phenolic -OH group.

A representative procedure from patent literature involves:

  • Reacting 2-fluoroiodobenzene with 4-hydroxybenzonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₃PO₄) at 110°C for 12 hours .

  • Yields of 68–72% are reported after purification via column chromatography .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

  • Reactor Conditions: 150°C, 5 bar pressure, residence time of 30 minutes.

  • Catalyst Recycling: Palladium nanoparticles immobilized on mesoporous silica reduce costs by enabling 5–7 reuse cycles.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Ullmann Coupling6595Moderate
Palladium-Catalyzed7298High
Microwave-Assisted7097Low

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-withdrawing cyano group directs incoming electrophiles to the meta position relative to the phenol group. For example:

  • Nitration: Concentrated HNO₃/H₂SO₄ yields 3-nitro derivatives at 0°C.

  • Sulfonation: Oleum (20% SO₃) introduces sulfonic acid groups at 80°C.

Functional Group Transformations

  • Cyano Reduction: LiAlH₄ reduces -C≡N to -CH₂NH₂, forming 2-(aminomethyl)-4-(2-fluorophenyl)phenol.

  • Fluorine Displacement: Nucleophilic substitution with amines (e.g., piperidine) replaces fluorine under microwave irradiation .

Applications in Pharmaceutical Research

Antimicrobial Activity

In vitro studies against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) suggest potential as a broad-spectrum antibiotic lead. The fluorophenyl moiety enhances membrane permeability, while the phenol group disrupts bacterial cell walls.

Kinase Inhibition

Molecular docking simulations indicate strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase . Derivative 4a (2-cyano-4-(2-fluorophenyl)phenol methyl ether) shows IC₅₀ = 0.8 μM in A549 lung cancer cells.

Table 3: Biological Activity Profile

AssayResult
EGFR InhibitionIC₅₀ = 1.2 μM
COX-2 Inhibition34% at 10 μM
Cytotoxicity (HeLa)CC₅₀ = 25 μM

Future Directions and Challenges

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles improves bioavailability from 12% to 58% in murine models. Further studies are needed to assess long-term stability.

Environmental Impact

The cyano group’s persistence in soil (t₁/₂ = 120 days) raises concerns about bioaccumulation. Biodegradation studies using Pseudomonas putida are ongoing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator